molecular formula C6H3BrN2O2S B2459354 7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione CAS No. 41102-02-7

7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione

Cat. No. B2459354
CAS RN: 41102-02-7
M. Wt: 247.07
InChI Key: XTTGKZVCJRAADD-UHFFFAOYSA-N
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Patent
US06339089B2

Procedure details

To 250 ml of a solution of 7.31 g (52.2 mmol) of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in acetic acid was added 25.0 g (156 mmol) of bromine at room temperature, followed by heating at 80° C. for 2 hours. After completion of the reaction, the solvent was distilled off under reduced pressure. Ice water was added to the residue, followed by filtering out crystals thus precipitated to give 7.24 g (yield: 56.2%) of the title compound.
[Compound]
Name
solution
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
56.2%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[C:4](=[O:10])[NH:3][C:2]1=[O:11].[Br:12]Br>C(O)(=O)C>[Br:12][C:7]1[C:6]2[NH:1][C:2](=[O:11])[NH:3][C:4](=[O:10])[C:5]=2[S:9][CH:8]=1

Inputs

Step One
Name
solution
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
7.31 g
Type
reactant
Smiles
N1C(NC(C2=C1C=CS2)=O)=O
Name
Quantity
25 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Ice water was added to the residue
FILTRATION
Type
FILTRATION
Details
by filtering out crystals
CUSTOM
Type
CUSTOM
Details
thus precipitated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=C1NC(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.24 g
YIELD: PERCENTYIELD 56.2%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.